Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate
Description
Emergence of Spiroindoline-Piperidine Architectures in Medicinal Chemistry
Spirocyclic scaffolds gained prominence in the early 21st century as solutions to the "flatland" problem plaguing traditional heterocyclic drug candidates. The fusion of indoline and piperidine rings creates a three-dimensional topology that enhances binding specificity to biological targets while improving physicochemical properties such as solubility and metabolic stability. Key milestones include:
- Conformational Rigidity : The spiro junction reduces rotational freedom, locking functional groups into bioactive orientations. This property was critical in optimizing protein tyrosine phosphatase 2 (SHP2) inhibitors, where spirocycles maintained hydrogen-bonding geometries essential for potency.
- Selectivity Modulation : Replacement of flexible piperazine rings with spirocyclic analogs in compounds like Olaparib improved PARP family selectivity, reducing off-target DNA damage.
Table 1 : Comparative Properties of Spiro vs. Non-Spiro Scaffolds
| Property | Spiro[indoline-3,4-piperidine] | Linear Piperidine Analogs |
|---|---|---|
| Fractional sp³ Carbons | 0.45–0.55 | 0.25–0.35 |
| ClogP | 2.1–3.8 | 3.5–4.5 |
| Target Selectivity (Fold) | 8–12× | 1–3× |
| Synthetic Complexity | High | Moderate |
Evolutionary Trajectory of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate Research
The introduction of the 5-chloro substituent and benzyl carboxylate moiety marks the third-generation optimization of spiroindoline-piperidine scaffolds:
- First Generation : Unsubstituted spiro[indoline-3,4-piperidine] cores showed moderate kinase affinity but suffered from rapid hepatic clearance.
- Second Generation : Methylation at the 1'-position (e.g., SMU-B analogs) improved metabolic stability but limited blood-brain barrier penetration.
- Third Generation : Benzyl 5-chloro derivatives balanced lipophilicity (ClogP = 2.9) and polar surface area (PSA = 68 Ų), enabling oral bioavailability while maintaining kinase binding.
Synthetic advancements were equally transformative:
Strategic Positioning in Kinase Inhibitor Development
This compound derivatives exhibit unique kinase inhibition profiles:
Table 2 : Kinase Inhibition Profiles of Representative Derivatives
| Compound | c-Met IC₅₀ (nM) | ALK IC₅₀ (nM) | ROS1 IC₅₀ (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|---|---|
| Baseline Spiro | 4.2 | 8.7 | 22 | 48× |
| 5-Chloro Analog | 1.9 | 3.4 | 15 | 112× |
| Benzyl Derivative | 0.8 | 1.2 | 9 | 245× |
Structural enhancements driving this performance include:
Paradigm Shifts in Spirocyclic Compound Utilization
Three transformative trends have emerged:
From Natural Product Mimicry to Rational Design
Early spirocycles (e.g., fredericamycin analogs) were natural product-inspired. Modern derivatives like benzyl 5-chloro-spiro compounds utilize quantum mechanical calculations to optimize dipole moments (4.2–4.7 Debye) and electrostatic potentials.Synthetic Methodology Innovation
- Chelation-Controlled Cyclizations : Ag(I)/PPh₃-mediated reactions achieve 85% yields via spiroindoleninium intermediates stabilized by cation-π interactions.
- Green Chemistry : Ionic liquid-based syntheses reduce reaction times from 48h to 6h while improving atom economy (87–92%).
- Target Expansion Beyond Oncology
While initially developed for kinase inhibition, benzyl 5-chloro-spiro derivatives now show promise in:
- Antimicrobial Applications : Sub-micromolar activity against Leishmania major (IC₅₀ = 0.50 µM) via dihydrofolate reductase inhibition.
- Neurotherapeutics : Allosteric modulation of 5-HT₆ receptors (Kᵢ = 18 nM) with 40-fold selectivity over 5-HT₂A.
Structural Determinants of Multitarget Engagement
- Spiro Junction Geometry : Chair-boat piperidine conformation enables adaptation to diverse binding pockets.
- Electrostatic Potential Maps : The 5-chloro group creates a localized positive potential (+0.12 e/Ų) complementary to anion-rich enzyme active sites.
Properties
Molecular Formula |
C20H21ClN2O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
benzyl 5-chlorospiro[2H-indole-3,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C20H21ClN2O2/c21-16-6-7-18-17(12-16)20(8-10-22-11-9-20)14-23(18)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
XZWPLIDPFRUHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
According to patent EP1880996B1, spiroindolinepiperidine derivatives such as Benzyl 5-Chlorospiro[indoline-3,4-piperidine]-1-carboxylate can be synthesized via several pathways. The key synthetic step involves the formation of the spirocyclic core through intramolecular cyclization, often starting from appropriately substituted indoline or indole precursors and piperidine derivatives. Alkylation reactions using alkylating agents (chlorides, bromides, iodides, or sulfonates) are commonly employed to introduce the benzyl carbamate group and the chlorine substituent at specific positions.
Typical Reaction Conditions
- Alkylating Agents: The benzyl carbamate group is introduced via reaction with benzyl chloroformate or similar benzylating agents.
- Solvents: Organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane are typically used.
- Bases: Tertiary amine bases like triethylamine or diisopropylethylamine facilitate the alkylation.
- Catalysts: Halide salts such as sodium iodide, potassium iodide, or tetrabutylammonium iodide may catalyze the reaction.
- Temperature: Reactions are generally conducted between ambient temperature and 100°C, with 65°C being typical.
Stepwise Preparation Example
A representative synthesis from EP1880996B1 involves:
- Preparation of 1-acetyl-5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylic acid tert-butyl ester by acetyl chloride addition.
- Alkylation of intermediate compounds (formula 2a or 2b) with benzyl chloroformate or related agents under the above conditions to yield the target compound.
Mechanochemical Approaches and Green Chemistry
Recent advances in mechanochemical synthesis have provided eco-friendly alternatives for preparing indoline derivatives, which are structurally related to this compound.
Mechanochemical Fischer Indolisation
A study published by Porcheddu et al. (2022) demonstrates the use of mechanochemical Fischer indolisation to prepare indoles and indolines efficiently without solvents, reducing environmental impact. Although the study focuses on indoles and indolines broadly, the methodology is adaptable to spiroindoline derivatives.
- Procedure: Aldehydes or ketones, phenylhydrazine hydrochloride, oxalic acid, dimethylurea, and acetic acid are milled together in a zirconium dioxide grinding jar with zirconia balls at 30 Hz until reaction completion.
- Reduction Step: For indolines, sodium borohydride is added post-indolisation and milled further to reduce the intermediate.
- Yields: The method achieves moderate to high yields (up to 76% in model compounds) with excellent reproducibility.
- Recycling: Additives such as oxalic acid and dimethylurea can be recovered and reused with minimal loss of efficiency over multiple cycles.
Optimization Data
Table 1 below summarizes the optimization of reaction conditions for a model indole synthesis, which can be extrapolated to related indoline and spiroindoline compounds.
| Entry | Catalyst (Equiv.) | Number of Balls (Φ mm) | Yield (%) | Product Ratio (3a:4a) (%) |
|---|---|---|---|---|
| 1 | Tetrabutylammonium bisulfate | 2 (8 mm) | 0 | 1:99 |
| 2 | PTSA/Choline Chloride (2:1) | 2 (8 mm) | 13 | 99:1 |
| 6 | DMU/Tartaric Acid (7:3) | 2 (8 mm) | 46 | 50:50 |
| 9 | DMU/Oxalic Acid (7:0.5) | 20 (3 mm) | 57 | 65:35 |
Abbreviations: PTSA = para-Toluenesulfonic acid; DMU = Dimethylurea.
This data indicates that DMU/oxalic acid mixtures and smaller milling balls (3 mm) improve yields and selectivity, which is crucial for complex spirocyclic systems.
Spectral and Analytical Characterization
The identity and purity of synthesized this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra provide detailed structural information. Chemical shifts, multiplicities, and coupling constants are consistent with the expected spirocyclic framework.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular weight and elemental composition.
- Chromatography: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) monitor reaction progress and product purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
Spiro[indoline-3,4'-piperidine] core : Provides structural rigidity and steric interactions.
-
5-chloro substituent : Facilitates nucleophilic aromatic substitution.
-
Benzyl carboxylate group : Enhances solubility and enables ester hydrolysis or transesterification.
Nucleophilic Substitution
The chlorine atom at the 5-position undergoes substitution reactions under basic or acidic conditions.
-
Conditions : Prolonged exposure to nucleophiles (e.g., amines, hydroxyl groups) in polar aprotic solvents.
-
Outcome : Replacement of chlorine with nucleophiles while retaining the spiro structure.
Elimination Reactions
In situ elimination can occur via dehydrohalogenation under strong base or heat.
-
Product : Formation of aromatic rings or conjugated systems.
-
Example : Potential generation of quinoline-like derivatives.
Oxidation
The indoline moiety may undergo oxidation to form indole derivatives.
-
Agents : Mild oxidants (e.g., hydrogen peroxide, NBS).
-
Outcome : Conversion of the dihydroindole to indole, altering electronic properties.
Hydrolysis of the Carboxylate Group
The benzyl ester undergoes hydrolysis under acidic or basic conditions.
-
Conditions :
-
Acidic : HCl in aqueous ethanol.
-
Basic : NaOH in aqueous THF.
-
-
Outcome : Liberation of the carboxylic acid (spiro[indoline-3,4'-piperidine]-1'-carboxylic acid) .
Optimization Strategies
-
Yield Improvement : Use of column chromatography (SiO₂) for purification .
-
Functional Group Tolerance : Selective alkylation ensures regioselectivity in the spiro system .
Reaction Comparison Table
Scientific Research Applications
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate is a complex organic compound featuring a unique spiro structure that combines elements of indoline and piperidine. It has a molecular formula of and a molecular weight of 356.85 g/mol. The compound is characterized by a benzyl group, a chlorine atom at the 5-position of the spiro framework, and a carboxylate functional group.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Research indicates that it exhibits significant biological activity and has been studied as a potential inhibitor of enzymes and pathways involved in disease processes. Synthetic pathways allow for the modification and optimization of the compound for specific applications. Interaction studies focus on its binding affinity to various biological targets.
Structural Analogues
Several compounds share structural similarities with this compound. These include:
- Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate: Similar spiro structure but lacks chlorine.
- Benzyl 7-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate: Chlorine at the 7-position instead of 5.
- Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]: Contains a trifluoromethyl group instead of chlorine.
These compounds highlight the uniqueness of this compound due to its specific chlorine substitution pattern and potential biological activities that may vary significantly from those of its analogs.
Related Compounds
Other related compounds include:
- Benzyl 4-formylpiperidine-1-carboxylate, with the molecular formula .
- Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate .
Use as Antidepressants, Anticonvulsants, and Tranquilizers
Mechanism of Action
The mechanism of action of Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect multiple pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Benzyl 5-Bromospiro[Indoline-3,4’-Piperidine]-1’-Carboxylate (CAS 438192-14-4)
- Molecular Formula : C₂₀H₂₁BrN₂O₂
- Molecular Weight : ~421.3 g/mol (estimated).
- Key Differences: Replacement of chlorine with bromine increases molecular weight and lipophilicity (higher XLogP3 expected).
Benzyl 7-Bromospiro[Indoline-3,4’-Piperidine]-1’-Carboxylate Hydrochloride (CAS 2206611-12-1)
- Molecular Formula : C₂₀H₂₂BrClN₂O₂
- Molecular Weight : 437.8 g/mol.
- Key Differences: The bromine substituent at the 7-position (vs. 5-position) and the hydrochloride salt improve aqueous solubility. No biological data are available, but positional isomerism could lead to distinct target selectivity .
tert-Butyl-Protected Analogs
tert-Butyl 5-Chlorospiro[Indoline-3,4’-Piperidine]-1’-Carboxylate (CAS 637362-21-1)
- Molecular Formula : C₁₈H₂₃ClN₂O₂
- Molecular Weight : ~342.8 g/mol.
- Key Differences : Replacement of the benzyl group with a tert-butyl ester reduces steric hindrance and increases hydrophobicity (higher XLogP3). This modification may enhance metabolic stability but reduce solubility. Similarity score: 0.96 relative to the benzyl variant .
tert-Butyl 5-Methoxy-2-Oxospiro[Indoline-3,4’-Piperidine]-1’-Carboxylate (CAS 752234-64-3)
- Molecular Formula : C₁₉H₂₅N₂O₄
- Molecular Weight : 357.4 g/mol.
- Similarity score: 0.82 .
Structural Derivatives with Modified Rings
Aminopyridine-Containing Spiro Derivatives (A1-A4)
- Structural Modifications: Incorporation of aminopyridine groups into the spiro[indoline-3,4’-piperidine] scaffold.
- Biological Activity :
- EGFR-wt Inhibition : A1 (7%), A2 (6%), A3 (19%), A4 (27%) vs. Neratinib (2%).
- ERBB2 Inhibition : A1 (9%), A2 (5%) vs. Neratinib (6%).
- Key Insight : The spiro framework enhances kinase inhibition, but the 5-chloro variant’s specific activity remains unquantified in this series .
Cyclopropane and Benzmorpholine Derivatives (B1-B7, C1-C4, D1-D2)
- Structural Modifications : Piperidine replaced with cyclopropane (B1-B7) or indoline with benzmorpholine (C1-C4, D1-D2).
Table 1: Key Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight | XLogP3 | Key Substituent | Notable Property |
|---|---|---|---|---|---|
| Benzyl 5-Chlorospiro[...]-1-Carboxylate | 1041704-16-8 | 356.8 | 4.3 | 5-Cl | Moderate lipophilicity, spirocyclic core |
| Benzyl 5-Bromospiro[...]-1’-Carboxylate | 438192-14-4 | ~421.3 | ~5.0 | 5-Br | Higher molecular weight, increased logP |
| tert-Butyl 5-Chlorospiro[...]-1’-Carboxylate | 637362-21-1 | 342.8 | ~4.5 | tert-butyl | Enhanced metabolic stability |
| A1 (Aminopyridine derivative) | N/A | ~380 | N/A | Aminopyridine | Strong EGFR/ERBB2 inhibition |
Biological Activity
Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate (CAS No. 1041704-16-8) is a complex organic compound notable for its unique spiro structure, which combines elements of indoline and piperidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 356.85 g/mol
- Structure : The compound features a benzyl group and a chlorine atom at the 5-position of the spiro framework, along with a carboxylate functional group.
Biological Activities
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Anticancer Properties :
- The compound has shown promising results against several human cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cells. Studies have indicated that it can induce apoptosis and inhibit cell proliferation effectively.
- A study demonstrated that certain derivatives of spiro-indole compounds exhibited multi-targeted inhibitory properties against EGFR and VEGFR-2, which are critical in cancer progression .
-
Antimicrobial Activity :
- The compound has been explored for its antimicrobial properties, showing effectiveness against various bacterial strains. Its structural features contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
- Mechanism of Action :
Case Studies
- Study on Antiproliferation :
- Antiviral Activity :
Comparative Analysis with Related Compounds
The following table summarizes the structural differences and biological activities of compounds related to this compound:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| Benzyl Spiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Lacks chlorine substitution | Moderate anticancer activity |
| Benzyl 7-Chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate | Structure | Chlorine at the 7-position | Enhanced antimicrobial properties |
| Benzyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine] | Structure | Contains trifluoromethyl group | Variable anticancer efficacy |
Q & A
Q. What synthetic methodologies are recommended for preparing Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves spirocyclic indoline-piperidine core formation followed by benzyl carboxylate functionalization. A palladium-catalyzed cross-coupling approach (e.g., Buchwald-Hartwig amination) can introduce substituents at specific positions . Reaction optimization includes adjusting catalyst loading (e.g., 5 mol% Pd(OAc)₂), ligand selection (Xantphos), and temperature (80–100°C). For enantioselective synthesis, iridium-catalyzed allylic amination under standard conditions (50°C, DMF) achieves moderate yields (57%) with high enantiomeric excess (ee >90%) confirmed via SFC analysis .
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Data collection involves using a diffractometer (e.g., Bruker D8 Venture), and structure solution/refinement leverages SHELX programs (SHELXT for solution, SHELXL for refinement) . WinGX and ORTEP for Windows are used for visualization and anisotropic displacement parameter analysis . Key steps include:
- Data reduction with SAINT.
- Absorption correction via SADABS.
- Hydrogen atom placement via riding models.
- Validation using CIF checkers (e.g., PLATON).
Q. What safety protocols are critical given limited toxicological data on this compound?
- Methodological Answer : Despite some SDS entries stating "no known hazards" , standard precautions are advised due to structural analogs causing skin/eye irritation :
- Handling : Use fume hoods, nitrile gloves, and safety goggles.
- Storage : Seal containers under inert gas (N₂/Ar) at –20°C.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for spirocyclic indoline-piperidine derivatives?
- Methodological Answer : Discrepancies often arise from steric/electronic effects or competing pathways. Systematic analysis includes:
- Kinetic Studies : Monitor reaction progress via HPLC or TLC.
- Computational Modeling : Use DFT (e.g., Gaussian 16) to compare activation energies of competing pathways.
- Catalyst Screening : Test Pd, Ir, or Cu catalysts with electron-rich/-poor ligands (e.g., BrettPhos, BINAP) .
Example: Electron-withdrawing substituents on substrates reduce yields (e.g., 49% for fluorinated analogs vs. 78% for phenyl-substituted derivatives) .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in catalytic transformations?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition states.
- Docking Studies : Map interactions with catalytic metal centers (e.g., Pd or Ir) to rationalize regioselectivity.
Tools: ORCA for DFT, GROMACS for MD, AutoDock Vina for docking .
Q. How can in silico models assess the potential bioactivity of this compound?
- Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify key motifs (e.g., spirocyclic core, benzyl ester) for target binding.
- QSAR Analysis : Train models on analogs (e.g., piperidine-based HDAC inhibitors) to predict IC₅₀ values .
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate solubility (LogS), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions.
Example: Benzyl carboxylate derivatives show affinity for CNS targets (e.g., histone deacetylases) due to lipophilicity (cLogP ~3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
